molecular formula C24H48N6O9 B1196747 4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide CAS No. 56824-15-8

4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Cat. No.: B1196747
CAS No.: 56824-15-8
M. Wt: 564.7 g/mol
InChI Key: QOMKODISDWOUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micromonospora sagamiensis. It exhibits potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. This compound is particularly effective against strains that have developed resistance to other antibiotics, making it a valuable tool in the fight against antimicrobial resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is primarily produced through fermentation processes involving Micromonospora sagamiensis. The biosynthesis of haba-sagamicin involves several key steps, including the methylation of gentamicin C1a, which is catalyzed by S-adenosyl-L-methionine . The fermentation process is optimized by controlling the concentration of cells and the presence of specific intermediates and reagents .

Industrial Production Methods

Industrial production of haba-sagamicin involves large-scale fermentation using optimized strains of Micromonospora sagamiensis. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and chromatography, to isolate and purify the antibiotic .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving haba-sagamicin include S-adenosyl-L-methionine for methylation and various oxidizing and reducing agents for other modifications . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products

The major products formed from these reactions include various methylated and oxidized derivatives of haba-sagamicin, which can exhibit different levels of antibacterial activity .

Comparison with Similar Compounds

4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is structurally similar to other aminoglycoside antibiotics, such as gentamicin, tobramycin, and amikacin. it has unique features that distinguish it from these compounds:

Similar compounds include gentamicin, tobramycin, amikacin, and other aminoglycosides such as kanamycin and neomycin .

Properties

CAS No.

56824-15-8

Molecular Formula

C24H48N6O9

Molecular Weight

564.7 g/mol

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C24H48N6O9/c1-24(35)10-36-23(17(33)20(24)29-3)39-19-14(30-21(34)15(31)6-7-25)8-13(27)18(16(19)32)38-22-12(26)5-4-11(37-22)9-28-2/h11-20,22-23,28-29,31-33,35H,4-10,25-27H2,1-3H3,(H,30,34)

InChI Key

QOMKODISDWOUPR-UHFFFAOYSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)NC(=O)C(CCN)O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)NC(=O)C(CCN)O)O

Synonyms

HABA-sagamicin
N(1)-(4-amino-2-hydroxy-1-oxobutyl)sagamicin

Origin of Product

United States

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